FA-Lys-Ala-OH

描述

BenchChem offers high-quality FA-Lys-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FA-Lys-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

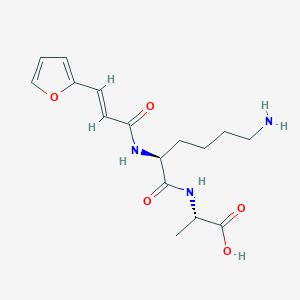

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYDXEHJPCUCAI-DDOQPMFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Furanacryloyl-Lys-Ala-OH Carboxypeptidase B substrate

An In-depth Technical Guide to Furanacryloyl-Lys-Ala-OH: A Chromogenic Substrate for Carboxypeptidase B

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Furanacryloyl-Lys-Ala-OH (FA-Lys-Ala-OH) as a chromogenic substrate for the continuous spectrophotometric assay of Carboxypeptidase B (CPB). Carboxypeptidase B (EC 3.4.17.2) is a critical exopeptidase that specifically cleaves C-terminal lysine and arginine residues from peptides and proteins.[1][2] Its activity is paramount in biological processes ranging from protein digestion to prohormone processing and is a key quality attribute in the manufacturing of therapeutic proteins.[3] This document, intended for researchers, scientists, and drug development professionals, details the biochemical principles of the FA-Lys-Ala-OH assay, provides a robust, field-proven experimental protocol, and discusses its applications in enzyme kinetics, inhibitor screening, and biopharmaceutical analysis. We will delve into the causality behind experimental design, ensuring a thorough understanding of the "why" behind the "how," to empower users to adapt and troubleshoot the methodology effectively.

Part 1: The Enzyme - Carboxypeptidase B (CPB)

Biological Significance

Carboxypeptidase B is a zinc-containing metalloexopeptidase synthesized in the pancreas as an inactive zymogen, procarboxypeptidase B.[1] Upon activation by trypsin in the small intestine, it plays a crucial role in the digestion of dietary proteins by hydrolyzing peptide bonds at the C-terminus of basic amino acids, namely lysine and arginine.[1] Beyond digestion, CPB and its analogs are involved in a multitude of physiological processes, including the maturation of peptide hormones and neuropeptides from their precursors and the regulation of inflammation.

Relevance in Biotechnology and Drug Development

In the biopharmaceutical industry, particularly in monoclonal antibody (mAb) production, CPB is a critical process-related enzyme. Host cell lines (e.g., CHO cells) contain endogenous carboxypeptidases that can cleave C-terminal lysine residues from the heavy chains of mAbs, leading to charge heterogeneity.[2] To ensure product consistency, in-vitro treatment with exogenous CPB is often employed to completely remove these lysine residues, resulting in a more homogeneous product.[2] Consequently, a reliable method for quantifying CPB activity is essential for process control, formulation, and quality assurance. Furthermore, as dysregulated CPB activity is implicated in various diseases, the enzyme is a target for inhibitor screening in drug discovery programs.

Part 2: The Substrate - Furanacryloyl-Lys-Ala-OH

Principle of the Chromogenic Assay

The utility of FA-Lys-Ala-OH as a substrate stems from the spectral properties of the N-terminal 3-(2-Furyl)acryloyl (FA) group.[4] This chromophore exhibits a distinct absorbance spectrum. When the peptide bond between Lysine and Alanine is cleaved by CPB, the electronic environment of the FA group is altered, resulting in a measurable change in light absorbance. For many furanacryloyl-peptides, including the related substrate FA-Phe-Phe used for Carboxypeptidase A, this hydrolysis causes a decrease in absorbance at wavelengths around 340-345 nm.[1][4] This change allows for a continuous, real-time monitoring of enzymatic activity.

The primary advantage of this assay over traditional methods, such as those using hippuryl-L-arginine which is monitored at 254 nm, is the shift to a more convenient wavelength (~340 nm).[5][6] This region of the spectrum minimizes interference from other biological molecules like nucleotides and proteins, leading to a cleaner signal and higher sensitivity.

Substrate Properties

A clear understanding of the substrate's physicochemical properties is fundamental for accurate reagent preparation and data interpretation.

| Property | Value | Source |

| Chemical Name | N-(3-[2-Furyl]acryloyl)-L-alanyl-L-lysine | |

| CAS Number | 76079-03-3 | |

| Molecular Formula | C₁₆H₂₃N₃O₅ | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in water (e.g., 50 mg/mL) |

Part 3: Core Methodology: A Continuous Spectrophotometric Assay

This protocol provides a self-validating system for the determination of CPB activity. The causality behind each component and step is explained to provide a framework for adaptation and troubleshooting.

Required Reagents and Equipment

-

Enzyme: Carboxypeptidase B (porcine pancreas, recombinant, etc.)[3]

-

Substrate: Furanacryloyl-Lys-Ala-OH (FA-Lys-Ala-OH)

-

Buffer: 25 mM Tris-HCl with 100 mM NaCl, pH 7.65 at 25°C.[7]

-

Equipment:

-

UV-Vis Spectrophotometer with temperature control (thermostatted cuvette holder).

-

Quartz cuvettes (1 cm path length).

-

Calibrated pipettes.

-

Analytical balance and pH meter.

-

Reagent Preparation

-

Assay Buffer (25 mM Tris-HCl, 100 mM NaCl, pH 7.65):

-

Dissolve 0.303 g of Trizma base and 0.584 g of NaCl in ~90 mL of deionized water.

-

Adjust the pH to 7.65 at 25°C using 1 M HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Trustworthiness: Calibrating the pH meter and ensuring the temperature of the solution is 25°C during pH adjustment is critical for reproducibility, as buffer pH is temperature-dependent.

-

-

Substrate Stock Solution (e.g., 10 mM):

-

Dissolve 3.37 mg of FA-Lys-Ala-OH (MW 337.37) in 1 mL of deionized water.

-

Expertise: Prepare this solution fresh daily and protect it from light to prevent degradation of the chromophore. For routine use, aliquot and store frozen at -20°C.

-

-

Enzyme Working Solution:

-

Prepare a stock solution of CPB in cold deionized water.

-

Immediately before the assay, dilute the stock solution in cold Assay Buffer to a concentration that provides a linear rate of absorbance change (e.g., 0.05-0.1 ΔA/min). A typical starting concentration might be in the range of 4-8 units/mL.[7]

-

Expertise: Keep the enzyme on ice at all times to prevent loss of activity. The optimal final concentration in the cuvette must be determined empirically through serial dilution, as it depends on the specific activity of the enzyme lot.

-

Experimental Workflow

Caption: Experimental workflow for the CPB spectrophotometric assay.

Step-by-Step Protocol

-

Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cuvette holder to 25°C .

-

Prepare a substrate working solution by diluting the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.1 to 1.0 mM).

-

Pipette 2.9 mL of the substrate working solution into a quartz cuvette.

-

Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline (blank rate).

-

To initiate the reaction, add 0.1 mL of the Enzyme Working Solution to the cuvette.

-

Quickly cap the cuvette, mix by inversion 2-3 times (avoiding bubbles), and immediately place it back into the spectrophotometer.

-

Record the absorbance at 340 nm every 10-15 seconds for approximately 5 minutes. The rate should be linear for at least the first 1-2 minutes.

Part 4: Data Analysis and Interpretation

Calculating Enzyme Activity

The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

-

Plot the absorbance (A₃₄₀) on the y-axis against time (in minutes) on the x-axis.

-

Calculate the slope of the steepest linear portion of this curve. This slope represents the change in absorbance per minute (ΔA₃₄₀/min). Since hydrolysis causes a decrease in absorbance, this value will be negative. The rate is the absolute value: Rate = |ΔA₃₄₀/min|.

-

Calculate Activity (Units/mL): To convert this rate into standard enzyme units (µmol of substrate hydrolyzed per minute), the change in the molar extinction coefficient (Δε) between the substrate and products is required.

Activity (Units/mL) = (|ΔA/min| * V_total) / (Δε * V_enzyme * l)

Where:

-

|ΔA/min| : Absolute rate of absorbance change.

-

V_total : Total reaction volume in mL (e.g., 3.0 mL).

-

V_enzyme : Volume of enzyme solution added in mL (e.g., 0.1 mL).

-

Δε : Molar extinction coefficient change (M⁻¹cm⁻¹).

-

l : Path length of the cuvette (typically 1 cm).

-

Michaelis-Menten Kinetics

To determine the kinetic constants Kₘ and Vₘₐₓ, the assay is performed across a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). The initial velocity (v₀), derived from |ΔA/min|, is then plotted against the substrate concentration [S]. The data are fitted to the Michaelis-Menten equation using non-linear regression software.

| [S] (mM) | Initial Velocity (v₀) (ΔA/min) |

| 0.05 | 0.025 |

| 0.10 | 0.045 |

| 0.25 | 0.080 |

| 0.50 | 0.110 |

| 1.00 | 0.140 |

| 2.00 | 0.165 |

| Table represents example data for illustrative purposes. |

Part 5: Applications in Research and Drug Development

High-Throughput Inhibitor Screening

The simplicity and continuous nature of this assay make it highly amenable to high-throughput screening (HTS) in 96- or 384-well plate formats.[8][9] Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate, and the reaction rate is compared to a no-inhibitor control.

Caption: Principle of CPB inhibitor screening using the FA-Lys-Ala-OH assay.

The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Characterization of Biotherapeutics

As mentioned, controlling C-terminal lysine heterogeneity is crucial for mAb manufacturing. This assay can be used to:

-

Qualify enzyme lots: Ensure different batches of process CPB have consistent specific activity before use in manufacturing.

-

Optimize cleavage conditions: Determine the optimal time, temperature, and enzyme-to-protein ratio for complete lysine removal from a therapeutic protein.

-

Detect residual activity: Test for any unwanted residual CPB activity in the final drug product.

Part 6: Conclusion

Furanacryloyl-Lys-Ala-OH is a robust and practical chromogenic substrate for the kinetic analysis of Carboxypeptidase B. Its key advantage lies in its spectrophotometric detection at ~340 nm, which circumvents common interferences found in biological samples, thereby offering a superior signal-to-noise ratio compared to substrates monitored at lower wavelengths. The continuous assay format is simple, rapid, and easily adaptable for high-throughput applications critical to modern drug discovery and bioprocess development. By understanding the core principles and the causality behind the protocol design presented in this guide, researchers can confidently implement and customize this assay to achieve reliable and reproducible results in their specific applications.

References

-

Hensley, K., & Wolyniak, M. J. (2014). Isolation and Functional Analysis of a Pancreatic Enzyme in an Introductory Student Lab. Digital Commons @ Andrews University. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]

-

Wolff, E. C., Schirmer, E. W., & Folk, J. E. (1962). The Kinetics of Carboxypeptidase B Activity. Journal of Biological Chemistry, 237(10), 3094-3099. Available at: [Link]

-

Schmid, M. F., & Herriott, J. R. (1976). Kinetic properties of carboxypeptidase B in solutions and crystals. Journal of Biological Chemistry, 251(13), 3817-3823. Retrieved from [Link]

-

Krafcikova, P., De, S., & Hodek, J. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(9), 1735. Retrieved from [Link]

-

Li, Y., et al. (2023). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. bio-protocol, 13(23), e4875. Retrieved from [Link]

-

Barinka, C., et al. (2002). Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. Journal of Neurochemistry, 80(3), 477-487. Retrieved from [Link]

-

Folk, J. E., & Gladner, J. A. (1958). CARBOXYPEPTIDASE B: I. SPECIFICITY OF THE ENZYME. Journal of Biological Chemistry, 231(1), 379-391. Available at: [Link]

-

Aibara, S., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. Journal of Biochemistry, 77(1), 1-8. Retrieved from [Link]

-

Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins & Other Lipid Mediators, 90(3-4), 98-104. Retrieved from [Link]

Sources

- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 羧肽酶 B 来源于猪胰腺 lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. bachem.com [bachem.com]

- 5. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. tribioscience.com [tribioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Differential Kinetic Profiling of Carboxypeptidases: FA-Lys-Ala-OH vs. FA-Ala-Lys-OH

Executive Summary

This technical guide delineates the mechanistic and functional distinctions between two sequence isomers: FA-Lys-Ala-OH (CAS 158016-07-0) and FA-Ala-Lys-OH . While chemically identical in composition (

FA-Ala-Lys-OH is the industry-standard chromogenic substrate for Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB) , utilized to quantify anaphylatoxin inactivator activity in human serum. Conversely, FA-Lys-Ala-OH serves as a critical specificity control or substrate for Carboxypeptidase A (CPA) -like enzymes, which require a non-basic C-terminal residue. This guide provides researchers with the protocols to utilize these probes for the differential diagnosis of metalloprotease activity in complex biological matrices.

Molecular Architecture & Physicochemical Properties[1]

Both molecules utilize the Furylacryloyl (FA) group as a reporter. The FA group exhibits an absorption maximum at ~300–310 nm. Upon hydrolysis of the peptide bond, the absorption spectrum shifts, allowing for continuous kinetic monitoring at 336 nm (or 326–345 nm depending on pH/buffer).

| Feature | FA-Lys-Ala-OH | FA-Ala-Lys-OH |

| CAS Number | 158016-07-0 | 76079-03-3 |

| Sequence | N-(3-(2-Furyl)acryloyl)-L-Lysyl-L-Alanine | N-(3-(2-Furyl)acryloyl)-L-Alanyl-L-Lysine |

| C-Terminus (P1') | Alanine (Hydrophobic/Neutral) | Lysine (Basic/Positively Charged) |

| Penultimate (P1) | Lysine | Alanine |

| Target Enzyme | Carboxypeptidase A (CPA), Bacterial Metalloproteases | Carboxypeptidase N (CPN), Carboxypeptidase B (CPB), TAFI |

| Primary Utility | Negative control for CPN; CPA substrate | Standard substrate for Serum CPN/CPB activity |

| Solubility | Water/Buffer (>5 mg/mL) | Water/Buffer (>50 mg/mL) |

Enzymatic Mechanisms & Specificity

The utility of these isomers rests on the Schechter & Berger nomenclature for protease specificity, where cleavage occurs between P1 and P1'.

The Specificity Switch

-

FA-Ala-Lys-OH (The CPN/CPB Target): The C-terminal Lysine fits into the S1' specificity pocket of CPN and CPB. This pocket contains an aspartate residue (Asp255 in CPB) that forms a salt bridge with the positively charged

-amino group of the substrate's Lysine. This interaction is critical for orienting the scissile bond relative to the catalytic Zinc ion.-

Reaction: FA-Ala-Lys-OH

FA-Ala-OH + Lysine

-

-

FA-Lys-Ala-OH (The CPA Target/Control): The C-terminal Alanine is hydrophobic and small. It cannot form the salt bridge required by CPN/CPB. Instead, it fits the hydrophobic S1' pocket of Carboxypeptidase A (CPA). Consequently, FA-Lys-Ala-OH is virtually inert to CPN, making it an ideal negative control to prove that a signal is not due to non-specific proteolysis.

-

Reaction: FA-Lys-Ala-OH

FA-Lys-OH + Alanine

-

Mechanistic Diagram

The following diagram illustrates the differential binding logic.

Caption: Differential binding mechanism. FA-Ala-Lys-OH engages the anionic S1' pocket of CPN/CPB, while FA-Lys-Ala-OH targets the hydrophobic S1' pocket of CPA.

Experimental Protocol: Dual-Substrate Kinetic Assay

This protocol describes the measurement of Carboxypeptidase N (CPN) activity in human serum, using FA-Lys-Ala-OH as a specificity control to rule out CPA interference.

Reagents & Preparation

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid phosphate buffers as Zinc can precipitate).

-

Substrate Stock (10 mM):

-

Enzyme Source: Human Serum (diluted 1:10 in Assay Buffer).

-

Stop Solution (Optional for endpoint): 10 mM 1,10-Phenanthroline (Zinc chelator).

Spectrophotometric Workflow

Instrument: UV-Vis Spectrophotometer with temperature control (

Step-by-Step Procedure:

-

Blanking: Add 900

L Assay Buffer to a quartz cuvette. Zero the instrument. -

Substrate Addition: Add 100

L of 10 mM Substrate Stock (Final conc. 1.0 mM). -

Equilibration: Incubate at

for 3 minutes to establish a stable baseline. -

Initiation: Add 10–50

L of diluted Serum. Mix immediately by inversion. -

Monitoring: Record Absorbance (

) every 10 seconds for 5–10 minutes. -

Calculation: Determine the slope (

) from the linear portion of the curve.

Data Analysis

Calculate the enzymatic activity using the Beer-Lambert Law. The differential extinction coefficient (

-

Interpretation:

-

High slope in Cuvette A (FA-Ala-Lys) + Zero slope in Cuvette B (FA-Lys-Ala) = Confirmed CPN/CPB Activity.

-

High slope in both = Mixed Activity (CPN + CPA) or Non-specific proteolysis.

-

Synthesis Guide (Fmoc-SPPS)

For researchers requiring custom synthesis of FA-Lys-Ala-OH (CAS 158016-07-0), standard Fmoc Solid-Phase Peptide Synthesis is recommended.

Protocol:

-

Resin Loading: Use Wang Resin pre-loaded with Fmoc-Ala-OH (for FA-Lys-Ala) or Fmoc-Lys(Boc)-OH (for FA-Ala-Lys).

-

Coupling:

-

Deprotect Fmoc with 20% Piperidine/DMF.

-

Couple next amino acid (Fmoc-Lys(Boc)-OH or Fmoc-Ala-OH) using HBTU/DIPEA.

-

-

N-Terminal Capping:

-

After final Fmoc deprotection, couple 3-(2-Furyl)acrylic acid (FA-OH).

-

Note: FA-OH is susceptible to light; perform coupling in low light.

-

-

Cleavage:

-

Reagent: 95% TFA, 2.5% TIS, 2.5%

. -

Time: 2 hours.

-

Precipitate in cold diethyl ether.

-

-

Purification: Reverse-phase HPLC (C18 column), Acetonitrile/Water gradient.

References

-

Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353. Link

-

Skidgel, R. A. (1988). Basic carboxypeptidases: regulators of peptide hormone activity.[4] Trends in Pharmacological Sciences, 9(8), 299-304. Link

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[4] Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

-

ChemicalBook. (n.d.). FA-ALA-LYS-OH Product Description and Properties (CAS 76079-03-3). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6438804, Furylacryloylalanyllysine. Link

Sources

- 1. FA-ALA-LYS-OH price,buy FA-ALA-LYS-OH - chemicalbook [chemicalbook.com]

- 2. Furylacryloylalanyllysine | C16H23N3O5 | CID 6438804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]

Precision Engineering of Synthetic Chromogenic Substrates for Metalloproteases

A Technical Guide to Thiopeptolide and p-Nitroaniline Systems

Executive Summary

This technical guide provides a rigorous framework for the selection, design, and application of synthetic chromogenic substrates in the study of metalloproteases. While fluorogenic assays (FRET) dominate high-sensitivity screening, chromogenic substrates—specifically thiopeptolides and p-nitroanilides (pNA) —remain the gold standard for kinetic characterization and inhibitor screening due to their stoichiometric clarity, lack of inner-filter effects, and cost-efficiency. This document focuses on the mechanistic underpinnings of these substrates, detailed assay protocols for Matrix Metalloproteinases (MMPs) and bacterial metalloproteases, and strategies for data validation.

Mechanistic Foundations: The Zinc-Catalytic Core

Metalloproteases (MPs) rely on a catalytic zinc ion (

1.1 The Challenge of Chromogenic Design

Unlike serine proteases, where simple ester or amide bonds linked to a chromophore (like pNA) are easily hydrolyzed, MPs require specific steric and electrostatic recognition elements flanking the scissile bond (P3 to P3' positions).

-

Classical pNA Substrates: Effective for bacterial MPs (e.g., Thermolysin) but often suffer from low turnover rates (

) for mammalian MMPs due to poor fit in the S1' pocket. -

Thiopeptolide Substrates: The industry standard for MMPs. These replace the scissile amide bond (-CO-NH-) with a thioester bond (-CO-S-). Cleavage yields a free thiol group, which is chemically orthogonal to the native peptide background.

1.2 Reaction Pathway Visualization

The following diagram illustrates the coupled reaction mechanism used in thiopeptolide assays, where the enzymatic cleavage is the rate-limiting step, followed by a rapid chemical derivatization with Ellman’s Reagent (DTNB).

Caption: Figure 1. Coupled enzymatic and chemical pathway for thiopeptolide chromogenic detection.

Strategic Substrate Design

2.1 Thiopeptolide Substrates (For MMPs)

These substrates mimic the collagen cleavage site but substitute the amide oxygen with sulfur.

-

Structure: Ac-Pro-Leu-Gly-[S]-Leu-Leu-Gly-OEt

-

Mechanism: The MMP attacks the thioester bond.[1] The leaving group is a thiol-containing peptide.

-

Detection: The released thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoic acid (

), which has a high extinction coefficient ( -

Advantages: Continuous assay capability; high sensitivity for chromogenic methods; applicable to MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13.

2.2 p-Nitroanilide (pNA) Substrates (For Bacterial MPs)

Best suited for enzymes with broad specificity or preference for hydrophobic residues at P1'.

-

Structure: Succinyl-Ala-Ala-Pro-Phe-pNA

-

Target: Thermolysin, Pseudomonas aeruginosa elastase.

-

Mechanism: Direct hydrolysis releases p-nitroaniline.

-

Detection: Absorbance increase at 405-410 nm (

).

Table 1: Comparative Specifications of Chromogenic Substrates

| Feature | Thiopeptolide (MMP optimized) | p-Nitroanilide (Bacterial optimized) |

| Scissile Bond | Thioester (-CO-S-) | Amide (-CO-NH-) |

| Readout | Indirect (Coupled with DTNB) | Direct (pNA release) |

| Wavelength | 412 nm | 405 - 410 nm |

| Sensitivity | Moderate to High ( | Moderate ( |

| Interferences | Endogenous thiols (requires background subtraction) | Colored compounds in library screening |

| Primary Use | Human MMP drug discovery | Bacterial protease characterization |

Comprehensive Assay Protocol: Thiopeptolide MMP Assay

This protocol is designed for a 96-well plate format to screen inhibitors against MMP-1, MMP-2, or MMP-9.

3.1 Reagents & Buffer Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 0.05% Brij-35.-

Note:

is critical for stabilizing the active structure of MMPs. Brij-35 prevents enzyme adsorption to the plastic.

-

-

Substrate Stock: 10 mM Thiopeptolide (e.g., Enzo Life Sciences MMP-substrate) in DMSO. Store at -20°C.

-

DTNB Stock: 100 mM in DMSO.[2]

-

Enzyme: Recombinant catalytic domain of MMP (activated using APMA if supplied as a zymogen).

3.2 Experimental Workflow

-

Enzyme Activation (if required): Incubate pro-MMP with 1 mM p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C. Caution: APMA is toxic.

-

Plate Setup:

-

Test Wells: 88 µL Assay Buffer + 10 µL Enzyme + 2 µL Inhibitor (or DMSO control).

-

Background Control: 98 µL Assay Buffer + 2 µL Inhibitor (No Enzyme).

-

-

Incubation: Incubate plate for 15–30 minutes at 37°C to allow inhibitor binding.

-

Substrate Mixture Prep: Mix Substrate stock and DTNB stock into Assay Buffer immediately before use.

-

Final concentrations in well: 100 µM Substrate, 1 mM DTNB.

-

-

Initiation: Add 100 µL of Substrate/DTNB mixture to all wells.

-

Measurement: Monitor Absorbance at 412 nm continuously for 20–60 minutes at 37°C.

Caption: Figure 2. Step-by-step workflow for high-throughput screening using thiopeptolide substrates.

Data Analysis & Validation

4.1 Kinetic Parameters

To validate the assay, determine the Michaelis constant (

-

Plot the initial velocity (

, slope of Abs vs Time) against substrate concentration -

Fit to the Michaelis-Menten equation:

-

Quality Check: For inhibitor screening, ensure the substrate concentration

is close to

4.2 Calculating % Inhibition

- : Slope of the well with test compound.

- : Slope of the well with DMSO only.

- : Slope of the no-enzyme control (accounts for spontaneous thioester hydrolysis).

4.3 Troubleshooting & Limitations

-

Spontaneous Hydrolysis: Thioesters are labile. If background rates are high, prepare fresh substrate solutions and check buffer pH (keep < 8.0).

-

Thiol Scavengers: Test compounds containing thiols or strong reducing agents will react with DTNB, causing false positives. Use a "compound only + DTNB" control to flag these artifacts.

-

Inner Filter Effect: Highly colored compounds may absorb at 412 nm. Use kinetic reads (slope) rather than endpoint reads to mitigate this, as the rate of change is measured, not absolute absorbance.

References

-

Weingarten, H., & Feder, J. (1985). Spectrophotometric assay for vertebrate collagenase. Analytical Biochemistry, 147(2), 437-440.

-

Nagase, H., et al. (1994). Design and characterization of fluorogenic substrates for matrix metalloproteinases. Journal of Biological Chemistry, 269(33), 20952-20957. (Foundational text on substrate specificity principles).

-

Enzo Life Sciences. MMP-substrate (chromogenic) Product Manual. (Standard protocol for thiopeptolide assays).

-

BPS Bioscience. MMP13 Assay Kit Protocol. (Modern application of kinetic screening).

-

Peptide Institute. Chromogenic Substrates for Metalloproteases. (Catalog and technical specifications for pNA and thioester substrates).

Sources

A Technical Guide to the Physicochemical Properties of Folic Acid-Lys-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folic acid-peptide conjugates represent a promising class of molecules for targeted drug delivery, leveraging the overexpression of folate receptors (FR) on the surface of many cancer cells.[1][2][3][4] The specific conjugate, Folic Acid-Lys-Ala-OH (FA-Lys-Ala-OH), combines the targeting specificity of folic acid with a dipeptide linker, which can influence the compound's stability, affinity, and solubility. Understanding the fundamental physicochemical properties of this conjugate, namely its molecular weight and solubility profile, is a critical first step in the preclinical development pipeline. This guide provides a calculated molecular weight, a predictive solubility analysis based on its constituent moieties, and a detailed experimental protocol for researchers to determine its solubility empirically.

Compound Identification and Molecular Weight

The structure of FA-Lys-Ala-OH is predicated on a covalent linkage between the folic acid molecule and the dipeptide Lysyl-Alanine. For optimal folate receptor recognition, conjugation typically occurs via an amide bond between the γ-carboxyl group of folic acid's glutamate residue and the N-terminal amine of the peptide.[5][6]

Molecular Formula and Weight Calculation

The molecular weight is calculated based on the individual components and the loss of water molecules during amide bond formation.

-

Lysine (C₆H₁₄N₂O₂): 146.19 g/mol

-

Alanine (C₃H₇NO₂): 89.09 g/mol

-

Water (H₂O): 18.02 g/mol

Calculation: MW = [MW(Folic Acid) + MW(Lysine) + MW(Alanine)] - [2 x MW(H₂O)] MW = [441.40 + 146.19 + 89.09] - [2 x 18.02] MW = 676.68 - 36.04 Calculated Molecular Weight = 640.64 g/mol

The resulting molecular formula for the conjugate is C₂₈H₃₅N₉O₉ .

Caption: Logical structure of the FA-Lys-Ala-OH conjugate.

Predictive Solubility Profile

The solubility of FA-Lys-Ala-OH is a complex interplay between its constituent parts. Direct experimental data for this specific conjugate is not publicly available; therefore, this profile is a prediction based on the known properties of folic acid and dipeptides.

-

Folic Acid Moiety: The large, planar pteridine ring system of folic acid makes it very poorly soluble in water (approx. 1.6 mg/L) and most neutral organic solvents.[5][9][10] Its solubility increases significantly in dilute alkaline (e.g., NaOH, NH₄OH) or acidic solutions.[11] It is also soluble in DMSO, with reported values around 20 mg/mL.[7]

-

Lys-Ala-OH Dipeptide: This dipeptide is predicted to be water-soluble. At a neutral pH of 7, the N-terminal amine (+1) and the lysine side-chain amine (+1) are protonated, while the C-terminal carboxylate is deprotonated (-1), yielding a net charge of +1.[12][13][14] Such charged, short peptides are generally soluble in aqueous buffers.[14][15]

Data Summary: Predicted Solubility

| Solvent | Predicted Solubility | Rationale & Key Considerations |

| Water (pH ~7) | Very Low / Sparingly Soluble | Dominated by the poor aqueous solubility of the folic acid moiety.[9][10] |

| PBS (pH 7.4) | Sparingly Soluble | Similar to water. The charged peptide may slightly improve solubility over pure water. |

| DMSO | Soluble | Folic acid is highly soluble in DMSO.[7] This is the recommended solvent for preparing high-concentration stock solutions. |

| Dilute Base (e.g., 0.1 M NaOH) | Soluble | Folic acid is soluble in alkaline solutions, which deprotonate its carboxylic acid and other functional groups.[11][17] |

| Ethanol / Methanol | Insoluble / Very Low | Folic acid is insoluble in alcohols.[8][11] |

Experimental Protocol: Gravimetric Solubility Assessment

Principle

This protocol is based on the equilibrium saturation method. An excess amount of the solid compound is suspended in a known volume of the test solvent. The suspension is agitated until equilibrium is reached, at which point the solution is saturated. The undissolved solid is removed by centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by UV-Vis spectrophotometry, leveraging the known chromophore of the folic acid moiety.

Materials and Equipment

-

FA-Lys-Ala-OH (lyophilized powder)

-

Solvents: Deionized Water, PBS (pH 7.4), DMSO

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Analytical balance

-

Vortex mixer

-

Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25 °C)

-

Calibrated pipettes

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

0.1 M NaOH for sample dilution (if needed for spectrophotometry)

Step-by-Step Methodology

-

Preparation: Allow the lyophilized FA-Lys-Ala-OH powder to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Aliquoting: Accurately weigh approximately 2-5 mg of FA-Lys-Ala-OH into a pre-weighed microcentrifuge tube. Record the exact mass. Prepare one tube for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 500 µL) of the test solvent (Water, PBS, etc.) to each tube.

-

Equilibration (Critical Step):

-

Briefly vortex each tube to suspend the powder.

-

Expert Insight: To aid initial dissolution and break up aggregates, sonicate the tubes in a water bath for 3 cycles of 10-15 seconds each.[12][13][15]

-

Place the tubes in a thermomixer or shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, visually inspect the tubes. A saturated solution will have visible, undissolved solid at the bottom.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved material.[12]

-

-

Supernatant Sampling: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being extremely careful not to disturb the pellet.

-

Quantification (UV-Vis Spectroscopy):

-

Folic acid has characteristic absorbance maxima around 283 nm and 365 nm in basic solution.[7][8]

-

Prepare a blank using the test solvent diluted in the same manner as the sample.

-

Dilute the collected supernatant in a suitable solvent (e.g., 0.1 M NaOH) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measure the absorbance at the chosen wavelength (e.g., 283 nm).

-

-

Calculation:

-

First, determine the molar extinction coefficient (ε) for FA-Lys-Ala-OH or use the value for folic acid as a close approximation.

-

Use the Beer-Lambert Law (A = εcl) to calculate the concentration (c) in the diluted sample.

-

Account for the dilution factor to find the concentration in the original supernatant.

-

Solubility (mg/mL) = Concentration (mol/L) × Molecular Weight ( g/mol ) / 1000

-

Workflow Visualization

Caption: Experimental workflow for determining thermodynamic solubility.

References

-

Jeong, M., et al. (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules, 24(9), 1699. Available at: [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Gothwal, A., et al. (2016). Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review. Journal of Applied Pharmaceutical Science, 6(11), 198-206. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Jeong, M., et al. (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules, 24(9), 1699. [PDF available via ResearchGate]. Available at: [Link]

-

Sturchio, E., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry, 64(7), 3984–3999. Available at: [Link]

-

Sturchio, E., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry, 64(7), 3984–3999. Available at: [Link]

-

Shah, P., et al. (2023). Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. Pharmaceutics, 15(3), 988. Available at: [Link]

-

Wang, S., et al. (2021). A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment. Pharmaceutical Development and Technology, 26(7), 747-756. Available at: [Link]

-

HiMedia Laboratories. (n.d.). Folic acid Product Information. Retrieved from [Link]

-

Chehardoli, G., et al. (2024). Folic Acid as an Exploiter of Natural Endocytosis Pathways in Drug Delivery. Chemical Methodologies, 8(2), 96-122. Available at: [Link]

-

Medina-Torres, L., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics, 15(11), 2544. Available at: [Link]

-

Jeong, M., et al. (2019). Schematic showing how a peptide conjugated to a ligand (folate)... ResearchGate. Available at: [Link]

-

Dey, P., et al. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 149. Available at: [Link]

-

ResearchGate. (2021). How to I get folic acid soluble with a final concentration of >200mM?. Retrieved from [Link]

-

Sturchio, E., et al. (2021). Folic Acid−Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface. ACS Publications. Available at: [Link]

-

Medina-Torres, L., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. PubMed. Available at: [Link]

Sources

- 1. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unife.it [iris.unife.it]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scispace.com [scispace.com]

- 9. Effect of Basic Amino Acids on Folic Acid Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Basic Amino Acids on Folic Acid Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. himedialabs.com [himedialabs.com]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 14. biocat.com [biocat.com]

- 15. jpt.com [jpt.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

From the Desk of a Senior Application Scientist: A Molecular Dive into Substrate Specificity

An In-depth Technical Guide to the Specificity of FA-Lys-Ala-OH for Basic Carboxypeptidases

Welcome to a detailed exploration of enzyme specificity, a cornerstone of biochemical research and drug development. In this guide, we will dissect the interaction between basic carboxypeptidases and a specific synthetic substrate, 3-(2-Furyl)acryloyl-L-Lysyl-L-Alanine (FA-Lys-Ala-OH). Our objective is not merely to state facts but to understand the fundamental principles that govern these molecular recognition events. We will explore why certain substrates are readily cleaved while others are not, and how we can experimentally validate these principles in the laboratory.

This guide is structured to build from foundational theory to practical application, providing the causal links behind experimental design and interpretation. We will address the topic by contrasting the titular "poor" substrate, FA-Lys-Ala-OH, with an ideal substrate, FA-Ala-Lys-OH, to provide a clear and comprehensive illustration of specificity.

The Gatekeepers of Protein Processing: Basic Carboxypeptidases

Basic carboxypeptidases are a class of zinc-dependent metallocarboxypeptidases (EC 3.4.17) that play critical roles in protein digestion and the processing of peptide hormones.[1] The most well-characterized member of this family is Carboxypeptidase B (CPB), which is synthesized in the pancreas as an inactive zymogen (procarboxypeptidase B) and becomes activated by trypsin in the small intestine.[2][3]

The defining characteristic of CPB and its relatives, such as Carboxypeptidase N (CPN), is their stringent specificity. They catalyze the hydrolysis of peptide bonds exclusively at the C-terminus of proteins and peptides, and only when the C-terminal residue is a basic amino acid, namely Lysine (Lys) or Arginine (Arg).[3][4] This high degree of specificity is crucial for their biological function, ensuring that only the correct residues are removed during protein maturation and degradation.

The Molecular Basis of Specificity: A Look into the S1' Binding Pocket

The remarkable specificity of basic carboxypeptidases is not magic; it is a direct consequence of the unique architecture of the enzyme's active site. The key to this recognition lies in a specific cavity known as the S1' binding pocket , which accommodates the side chain of the C-terminal amino acid of the substrate (referred to as the P1' residue).

In Carboxypeptidase B, the bottom of this S1' pocket features a negatively charged Aspartate residue (Asp255).[5][6] This residue acts as a molecular magnet for the positively charged side chains of Lysine and Arginine. The interaction is a classic salt bridge, a strong, non-covalent bond between oppositely charged ions that anchors the substrate in the correct orientation for catalysis.[7] Other residues, such as Leu203 and Ile247, form the hydrophobic walls of the pocket, further stabilizing the aliphatic portion of the Lys or Arg side chain.[7]

This structural feature is the primary determinant of the enzyme's function. Any substrate lacking a C-terminal basic residue will fail to bind effectively within this pocket, resulting in dramatically lower rates of hydrolysis.

Caption: Enzymatic cleavage of an FA-dipeptide substrate by CPB.

A Tale of Two Substrates: FA-Lys-Ala-OH vs. FA-Ala-Lys-OH

Let's now apply these principles to our two substrates of interest.

-

FA-Lys-Ala-OH : In this configuration, the C-terminal (P1') residue is Alanine . Alanine has a small, neutral methyl side chain. It cannot form the critical salt bridge with Asp255 in the S1' pocket. There is no strong, specific interaction to anchor it correctly. Consequently, its binding affinity is expected to be extremely low, and it is predicted to be a very poor substrate for any basic carboxypeptidase.

-

FA-Ala-Lys-OH : Here, the C-terminal (P1') residue is Lysine . Its long, aliphatic side chain terminating in a positively charged ε-amino group is the ideal binding partner for the S1' pocket of CPB. [8]It can readily form a strong ionic bond with Asp255, fitting snugly into the active site. This substrate is therefore predicted to be an excellent substrate, readily hydrolyzed by the enzyme.

Quantifying Specificity: A Primer on Michaelis-Menten Kinetics

We can quantify the efficiency with which an enzyme processes a substrate using Michaelis-Menten kinetics. The key parameters are:

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity; a low Km indicates high affinity.

-

kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per second. It is a measure of the catalytic efficiency once the substrate is bound.

-

kcat/Km (Specificity Constant): This ratio is the most important measure of an enzyme's overall efficiency and preference for a particular substrate. A higher kcat/Km value signifies greater specificity.

For our two substrates, we can predict the kinetic outcomes when they are incubated with Carboxypeptidase B.

| Parameter | FA-Ala-Lys-OH (Good Substrate) | FA-Lys-Ala-OH (Poor Substrate) | Rationale |

| Km | Low | Very High | Strong binding of C-terminal Lys to the S1' pocket results in high affinity. Weak binding of Ala leads to very low affinity. |

| kcat | High | Very Low | Correct positioning in the active site allows for efficient catalysis. Improper binding prevents efficient catalysis. |

| kcat/Km | High | Extremely Low | The combination of high affinity and rapid turnover makes this the preferred substrate. The combination of poor binding and slow turnover makes this a non-preferred substrate. |

Experimental Protocol: Determining Substrate Specificity of Carboxypeptidase B

This protocol provides a framework for experimentally determining the kinetic parameters of Porcine Carboxypeptidase B with both FA-Ala-Lys-OH and FA-Lys-Ala-OH.

A. Materials and Reagents

-

Porcine Carboxypeptidase B (CPB), e.g., Sigma-Aldrich C9584

-

FA-Ala-Lys-OH (e.g., Bachem, Chem-Impex) [8]* FA-Lys-Ala-OH

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Ultrapure Water

-

UV-transparent 96-well plates or quartz cuvettes

-

Spectrophotometer capable of reading at 342 nm with temperature control

B. Reagent Preparation

-

Assay Buffer: Prepare a solution of 25 mM Tris-HCl with 100 mM NaCl. Adjust the pH to 7.65 at 25°C. [9][10]2. Substrate Stock Solutions (10 mM): Accurately weigh and dissolve FA-Ala-Lys-OH and FA-Lys-Ala-OH in a small amount of DMSO or water to create 10 mM stock solutions. Store at -20°C. Note: The exact solubility should be verified from the supplier's datasheet.

-

Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of CPB in cold, ultrapure water. Aliquot and store at -20°C.

-

Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution in cold Assay Buffer to a working concentration (e.g., 10 µg/mL; the optimal concentration must be determined empirically to ensure a linear reaction rate).

C. Assay Procedure (96-Well Plate Format)

-

Substrate Dilution Series: For each substrate, prepare a 2-fold serial dilution in Assay Buffer to yield a range of concentrations for kinetic analysis (e.g., from 1000 µM down to ~15 µM). You will also need a "no substrate" control (blank).

-

Plate Setup: Add 180 µL of each substrate dilution to at least three replicate wells of the 96-well plate. Also, add 180 µL of Assay Buffer to several wells for the enzyme blank.

-

Temperature Equilibration: Incubate the plate in the spectrophotometer at 25°C for 5-10 minutes to ensure thermal equilibrium. [9]4. Reaction Initiation: Initiate the reaction by adding 20 µL of the CPB working solution to each well. For the "no enzyme" blank, add 20 µL of Assay Buffer.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 342 nm every 15-30 seconds for 10-15 minutes.

D. Data Analysis

-

Calculate Initial Velocities (v0): For each substrate concentration, determine the initial linear rate of the reaction (ΔAbs/min). Convert this rate to µM/min using the Beer-Lambert law (v = Rate / (ε * l)), where ε is the molar extinction coefficient for the FA-substrate cleavage and l is the path length. Note: The differential molar extinction coefficient must be determined or obtained from the literature.

-

Plot Michaelis-Menten Curve: Plot the initial velocity (v0) against the substrate concentration [S].

-

Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.

-

Calculate kcat: Calculate the turnover number using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Compare Specificity Constants: Calculate and compare the kcat/Km values for FA-Ala-Lys-OH and FA-Lys-Ala-OH to quantitatively confirm the enzyme's specificity.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The specificity of an enzyme is a direct reflection of its structure. For basic carboxypeptidases like CPB, the presence of an aspartate residue (Asp255) in the S1' binding pocket dictates a strong preference for C-terminal lysine or arginine residues. The substrate FA-Lys-Ala-OH, with a C-terminal alanine, is fundamentally incompatible with this binding pocket and is therefore not a specific substrate. In contrast, FA-Ala-Lys-OH serves as an ideal substrate, fulfilling the structural requirements for high-affinity binding and efficient catalysis. By understanding these molecular interactions and employing quantitative kinetic assays, researchers can precisely define enzyme specificity, a critical step in enzyme characterization, inhibitor design, and the development of robust bioprocesses.

References

-

Taylor & Francis. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]

-

Li, L., et al. (2020). Carboxypeptidase B-Assisted Charge-Based Fractional Diagonal Chromatography for Deep Screening of C-Terminome. Analytical Chemistry, 92(11), 7947–7954. [Link]

-

Wikipedia. (2023). Carboxypeptidase B. Retrieved from [Link]

-

Lo, S. C., et al. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Science Alert. [Link]

-

Folk, J. E., & Gladner, J. A. (1958). The Action of Carboxypeptidase B on Protein Substrates. Journal of Biological Chemistry, 231(1), 379-391. (Note: This is a foundational paper, a direct link to the full text may require subscription. The principles are summarized in modern manuals.[3])

-

Avilés, F. X., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. Proceedings of the National Academy of Sciences, 115(17), E3924-E3933. [Link]

- Adler, M., et al. (2005). Structures of potent selective peptide mimetics bound to carboxypeptidase B. Biochemistry, 44(24), 8632-8639. (Note: A direct link to the full text may require subscription. The key finding regarding Asp255 is widely cited.)

-

Schmid, M. F., & Herriott, J. R. (1977). Kinetic properties of carboxypeptidase B in solutions and crystals. Biochemistry, 16(16), 3663-3668. [Link]

-

Corbin, N. C., Hugli, T. E., & Müller-Eberhard, H. J. (1976). Serum carboxypeptidase B: a spectrophotometric assay using protamine as substrate. Analytical Biochemistry, 73(1), 41-51. [Link]

-

Wolff, E. C., Schirmer, E. W., & Folk, J. E. (1962). The kinetics of carboxypeptidase B activity. The Journal of Biological Chemistry, 237, 3094-3099. [Link]

-

Chemdad Co., Ltd. (n.d.). FA-ALA-LYS-OH. Retrieved from [Link]

- Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). Carboxypeptidase B: IV. Purification and characterization of the porcine enzyme. The Journal of Biological Chemistry, 235, 2272-2277.

-

Teplyakov, A., et al. (2006). Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 12), 1183–1186. [Link]

-

Oreate. (2024). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

-

Mock, W. L., & Liu, Y. (1999). Catalytic activity of carboxypeptidase B and of carboxypeptidase Y with anisylazoformyl substrates. Bioorganic & Medicinal Chemistry Letters, 9(2), 187-192. [Link]

-

Fukuda, M., Shima, H., & Kunugi, S. (1985). Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters. Journal of Biochemistry, 98(2), 517-525. [Link]

-

Suh, J., & Kaiser, E. T. (1976). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 73(12), 4275-4279. [Link]

-

Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References. Retrieved from [Link]

-

Albericio, F., et al. (n.d.). Supporting Information. Digital.CSIC. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Carboxypeptidase B - Wikipedia [en.wikipedia.org]

- 3. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FA-ALA-LYS-OH Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: FA-Lys-Ala-OH Mechanism of Action in Protease Assays

The following is an in-depth technical guide on the mechanism and application of FA-Lys-Ala-OH in protease assays.

Executive Summary

FA-Lys-Ala-OH (Furanacryloyl-L-Lysyl-L-Alanine) is a synthetic, chromogenic dipeptide substrate used primarily to characterize the specificity and kinetics of zinc-dependent metalloproteases and carboxypeptidases. Unlike simple colorimetric substrates that release a dye (e.g., p-nitroaniline), FA-Lys-Ala-OH relies on a continuous spectrophotometric shift derived from the electronic delocalization of the furanacryloyl (FA) group.

This guide details the physicochemical mechanism of signal generation, the specific enzymatic targets (focusing on Carboxypeptidase A and Thermolysin-like proteases), and a validated protocol for kinetic profiling.

Mechanism of Action: The Furanacryloyl Shift

The core utility of FA-Lys-Ala-OH lies in the electronic coupling between the N-terminal furanacryloyl group and the peptide bond.

Chemical Structure and Chromophore Physics[1]

-

Chromophore: The Furanacryloyl (FA) group (furan ring conjugated to an acrylic acid moiety).

-

Peptide Linkage: The FA group is amide-linked to the

-amino group of the N-terminal Lysine. -

Resonance Effect: In the intact substrate, the

-electron system of the FA group is delocalized into the amide bond connecting it to the Lysine. This extended conjugation shifts the absorption maximum (

The Hydrolysis Event

When a protease cleaves the peptide bond (specifically the Lys-Ala bond in this context), the electronic environment of the FA group changes. Although the FA-Lys bond itself is not cleaved, the removal of the C-terminal Alanine (or cleavage downstream) alters the solvation and conformation of the FA-Lys moiety, resulting in a Blue Shift (hypsochromic shift) of the absorption spectrum.

-

Intact Substrate (

): ~330–345 nm (High Extinction Coefficient) -

Hydrolyzed Product (

): Shifts to lower wavelengths (~300–310 nm). -

Signal Detection: The reaction is monitored by measuring the decrease in absorbance at a fixed wavelength (typically 345 nm ) where the intact substrate absorbs strongly, but the product absorbs weakly.

Figure 1: Mechanistic pathway of FA-Lys-Ala-OH hydrolysis and signal generation.

Target Enzymes and Specificity

FA-Lys-Ala-OH is designed to probe specific subsite interactions in proteases.

Carboxypeptidase A (CPA)[2]

-

Classification: Metallo-exopeptidase.

-

Specificity: Preferentially cleaves C-terminal residues with aromatic or branched aliphatic side chains (Phe, Tyr, Trp, Leu, Ile, Ala ).

-

Interaction: The C-terminal Alanine of FA-Lys-Ala-OH fits into the hydrophobic S1' pocket of CPA. The free carboxylate group interacts with Arg-145 in the active site.

-

Utility: Differentiates CPA activity from Carboxypeptidase B (which strictly requires C-terminal Arg/Lys).[1]

Thermolysin and M4 Metalloproteases

-

Classification: Metallo-endopeptidase.

-

Specificity: Cleaves on the N-terminal side of hydrophobic residues (X-Hyd ).

-

Interaction: Thermolysin cleaves the Lys-Ala bond because Alanine is sufficiently hydrophobic to occupy the S1' pocket.

-

Utility: Used in kinetic comparisons with other FA-substrates (e.g., FAGLA: FA-Gly-Leu-NH2) to map the S1 subsite preference (Lys vs. Gly).

Specificity Matrix

| Enzyme | Action | Cleavage Site | Kinetic Efficiency ( |

| Carboxypeptidase A | Exopeptidase | Lys-Ala (C-term) | High |

| Carboxypeptidase B | Exopeptidase | None | Negligible (Wrong C-term) |

| Thermolysin | Endopeptidase | Lys-Ala | Moderate (Prefers Leu/Phe at P1') |

| ACE | Peptidyl-dipeptidase | None | Negligible (Substrate too short) |

Experimental Protocol: Continuous Spectrophotometric Assay

Objective: Determine the specific activity of Carboxypeptidase A using FA-Lys-Ala-OH.

Reagents and Buffers[4][5]

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (at 25°C).

-

Note: High ionic strength (NaCl) is often required to solubilize FA substrates and mimic physiological conditions for certain metalloproteases.

-

-

Substrate Stock: 10 mM FA-Lys-Ala-OH in Methanol or DMSO.

-

Storage: -20°C, protected from light.

-

-

Enzyme Solution: Dilute CPA in cold Assay Buffer immediately before use.

Protocol Workflow

-

Blanking: Set spectrophotometer to 345 nm . Zero with a cuvette containing 980 µL Buffer + 20 µL Substrate Stock (no enzyme).

-

Reaction Setup:

-

Pipette 2.9 mL of Assay Buffer into a quartz cuvette.

-

Add 0.1 mL of Substrate Stock (Final conc: ~0.33 mM).

-

Mix by inversion and equilibrate to 25°C.

-

-

Initiation:

-

Add 0.01–0.05 mL of Enzyme Solution.

-

Immediately mix by inversion.

-

-

Data Acquisition:

-

Record decrease in Absorbance at 345 nm (

) for 3–5 minutes. -

Ensure the slope is linear (initial velocity phase).

-

Calculation of Activity

Calculate the activity using the differential molar extinction coefficient (

- : Slope of the linear portion.

- : Total reaction volume (mL).

- : Differential extinction coefficient. For FA-peptides at 345 nm, this is typically ~0.5 – 0.6 mM⁻¹cm⁻¹ (verify experimentally by complete hydrolysis).

- : Path length (1 cm).

Kinetic Data Interpretation

When using FA-Lys-Ala-OH to characterize a protease, the data is typically analyzed via Michaelis-Menten kinetics.

Figure 2: Kinetic characterization workflow.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| No Absorbance Change | Enzyme inactive or wrong specificity | Verify enzyme with a standard substrate (e.g., Hippuryl-Phe for CPA). Ensure pH is correct. |

| Non-linear Rate | Substrate depletion or product inhibition | Use less enzyme. Measure only the first 60 seconds. |

| Precipitation | Substrate insolubility | Increase NaCl concentration or add low % DMSO (<5%). |

| High Background Abs | Substrate oxidation or contamination | Prepare fresh substrate stock. Check buffer absorbance. |

References

-

Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607.

- Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332.

-

Bachem. (n.d.). Substrates for Carboxypeptidases. Retrieved from

- Mock, W. L., & Stanford, D. J. (2002). Ara-C and FA-dipeptide hydrolysis by carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters.

-

Yang, H., et al. (2023). Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1. Marine Drugs, 21(5), 273. (Demonstrates use of FA-Lys-Ala-OH in specificity profiling).

Sources

Methodological & Application

FA-Lys-Ala-OH spectrophotometric assay protocol

Application Note: Spectrophotometric Kinetic Assay for Metalloprotease Activity using FA-Lys-Ala-OH

Executive Summary

This application note details the protocol for the continuous spectrophotometric assay of metalloproteases (e.g., Carboxypeptidase A-like enzymes, Thermolysin-like proteases, and specific ACE domains) using the synthetic substrate N-(3-[2-Furyl]acryloyl)-L-Lysyl-L-Alanine (FA-Lys-Ala-OH) .

While FA-Phe-Gly-Gly (FAPGG) is the industry standard for Angiotensin Converting Enzyme (ACE) screening, FA-Lys-Ala-OH is a critical substrate for specificity profiling . It is frequently used to characterize the P1' specificity of metalloproteases and to screen for off-target effects of ACE/ACE2 inhibitors during lead optimization. This assay relies on the "Holmquist Method," utilizing the electronic absorption shift of the furanacryloyl fluorophore upon peptide bond hydrolysis.

Scientific Principle & Mechanism

The assay is based on the Furanacryloyl (FA) Blue Shift . The FA group is electronically coupled to the peptide bond. When the enzyme hydrolyzes the peptide bond (specifically the bond involving the amino group of the residue attached to the FA moiety, or the C-terminal bond depending on the enzyme type), the resonance structure of the furan ring changes.

-

Substrate: FA-Lys-Ala-OH (Resonance stabilized, higher absorbance at

). -

Reaction:

(or similar cleavage depending on endo/exopeptidase activity). -

Detection: This hydrolysis results in a decrease in absorbance at a specific wavelength (typically 328 nm – 345 nm ). The rate of absorbance decrease (

) is directly proportional to the enzymatic activity.

Advantages:

-

Continuous: Allows real-time monitoring of kinetics (

, -

Extraction-Free: Unlike the Hippuryl-His-Leu (HHL) assay, no ethyl acetate extraction is required.

-

High Throughput: Adaptable to 96-well plate formats.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assay and the reaction mechanism.

Caption: Workflow for the continuous spectrophotometric assay of FA-Lys-Ala-OH hydrolysis.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| FA-Lys-Ala-OH | >98% Purity (HPLC) | Synthetic Substrate. |

| Buffer System | 50 mM Tris-HCl or HEPES, pH 7.5 – 8.0 | Maintains physiological pH. |

| Cofactor | 10 | Essential for metalloprotease activity. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Solubilizing the hydrophobic FA-peptide. |

| Inhibitors (Controls) | EDTA (10 mM) or 1,10-Phenanthroline | Negative control (chelates Zn |

Equipment

-

UV-Vis Spectrophotometer (Double beam preferred) or Microplate Reader capable of kinetic reading.

-

Quartz Cuvettes (1 cm pathlength) or UV-transparent 96-well plates.

-

Thermostated cell holder (set to 25°C or 37°C).

Detailed Protocol

Step 1: Reagent Preparation

-

Substrate Stock Solution (10 mM):

-

Dissolve FA-Lys-Ala-OH in 100% DMSO.

-

Note: FA-peptides can be light-sensitive. Store in amber tubes at -20°C.

-

-

Assay Buffer (Working Solution):

-

Prepare 50 mM Tris-HCl, 300 mM NaCl, 10

M ZnCl -

Optimization Note: Some protocols for bacterial metalloproteases (e.g., Salinivibrio sp.) use pH 8.0. Adjust based on the specific enzyme target.

-

Step 2: Determination of Optimal Wavelength (Pre-Validation)

Before routine assaying, validate the spectral shift.

-

Incubate Substrate (0.5 mM) with a high concentration of enzyme overnight to achieve 100% hydrolysis.

-

Scan the absorbance of the Intact Substrate vs. Hydrolyzed Product from 280 nm to 400 nm.

-

Identify the wavelength with the maximum difference (

).

Step 3: Kinetic Assay Procedure

-

Blanking: Set the spectrophotometer to zero using the Assay Buffer.

-

Reaction Mix (Cuvette):

-

Add 980

L Assay Buffer. -

Add 10

L Enzyme Solution (Sample). -

Incubate at 37°C for 3-5 minutes to equilibrate.

-

-

Initiation:

-

Add 10

L Substrate Stock (Final conc: 0.1 mM). -

Mix immediately by inversion (do not vortex vigorously to avoid bubbles).

-

-

Measurement:

-

Immediately record Absorbance at 345 nm .

-

Data Interval: Every 10–15 seconds.

-

Duration: 5–10 minutes (Linear phase).

-

-

Negative Control: Repeat with Buffer instead of Enzyme or add 10 mM EDTA to the reaction mix.

Data Analysis & Calculations

The enzymatic activity is calculated using the Beer-Lambert Law derived for kinetics.

Formula:

Where:

- : Change in absorbance per minute (slope of the linear portion).

- : Total reaction volume (mL) (e.g., 1.0 mL).

- : Volume of enzyme added (mL) (e.g., 0.01 mL).

- : Light path length (cm) (usually 1 cm).

-

: Differential molar extinction coefficient (Mngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Conversion factor to U/L.[4]

Unit Definition: One Unit (U) is defined as the amount of enzyme required to hydrolyze 1

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Non-Linear Kinetics | Substrate depletion (>10% hydrolysis) | Dilute enzyme or reduce assay time. |

| High Background | Turbidity or protein precipitation | Filter enzyme samples; ensure DMSO < 5% final conc. |

| No Activity | Incorrect pH or lack of Cofactor | Check Buffer pH; ensure Zn |

| Low Sensitivity | Wavelength drift | Re-scan spectrum to find true |

References

-

Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link

- Foundational paper establishing the Furanacryloyl (FA) spectrophotometric method.

-

Liu, Z., et al. (2023). Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1. Marine Drugs, 21(5), 276. Link

- Provides specific kinetic parameters ( ) for FA-Lys-Ala-OH.

-

Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353. Link

- Discusses specificity of FA-substr

-

Yang, H. Y., & Neff, N. H.[5][6] (1972). Distribution and properties of angiotensin converting enzyme of rat brain. Journal of Neurochemistry, 19(10), 2443-2450. Link

- Contextualizes substr

Sources

- 1. Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1 Produced by an Arctic Bacterium Mesonia algae K4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diasys-diagnostics.com [diasys-diagnostics.com]

Measuring Carboxypeptidase B Activity with FA-Lys-Ala-OH: An Application Note and Protocol

Introduction: The Significance of Carboxypeptidase B and its Measurement

Carboxypeptidase B (CPB), a zinc-containing metalloenzyme, plays a crucial role in protein digestion and metabolism.[1][2] As a pancreatic exopeptidase, its primary function is to catalyze the hydrolysis of peptide bonds, specifically cleaving basic amino acids—namely lysine and arginine—from the C-terminal end of proteins and peptides.[2][3][4][5] This enzymatic activity is not only vital for the breakdown of dietary proteins in the small intestine but also participates in a range of other physiological processes, including the maturation of peptide hormones like insulin and the regulation of blood clotting.[1] Given its biological importance, the accurate measurement of CPB activity is essential for researchers in various fields, from fundamental enzymology to drug development and clinical diagnostics.

This application note provides a detailed guide for measuring Carboxypeptidase B activity using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-alanyl-L-lysine (FA-Lys-Ala-OH). This substrate offers a convenient and continuous spectrophotometric assay, enabling the real-time monitoring of enzymatic activity.

Principle of the Assay: A Spectrophotometric Approach

The assay is based on the specific cleavage of the C-terminal lysine from the FA-Lys-Ala-OH substrate by Carboxypeptidase B. The furylacryloyl (FA) group attached to the N-terminus of the dipeptide allows for spectrophotometric detection. While the intact substrate has a specific absorbance spectrum, the cleavage of the Lys-Ala peptide bond by CPB results in a change in the molar absorptivity of the FA-moiety. This change, typically observed as a decrease in absorbance at a specific wavelength, is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.

This method provides a robust and reliable means to determine CPB activity, analogous to established spectrophotometric assays that utilize substrates like hippuryl-L-arginine, where the hydrolysis product is monitored at 254 nm.[6][7][8]

Visualizing the Reaction Workflow

The enzymatic reaction and subsequent detection can be visualized as a straightforward workflow:

Caption: Workflow of the Carboxypeptidase B activity assay using FA-Lys-Ala-OH.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Carboxypeptidase B (porcine pancreas) | Sigma-Aldrich | C9584 | -20°C |

| FA-Lys-Ala-OH | Bachem or equivalent | e.g., Bachem | -20°C |

| Tris-HCl | Sigma-Aldrich | T-3253 | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S-9625 | Room Temperature |

| Deionized Water | --- | --- | Room Temperature |

Detailed Experimental Protocol

This protocol is designed for a standard spectrophotometer using 1 cm path length cuvettes. The total reaction volume is 1.0 mL. Adjust volumes proportionally for other formats (e.g., 96-well plates).

Reagent Preparation

-

Assay Buffer (25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C):

-

Dissolve 0.303 g of Tris-HCl and 0.584 g of NaCl in approximately 90 mL of deionized water.

-

Adjust the pH to 7.65 at 25°C using 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Filter the buffer through a 0.22 µm filter. This buffer is stable at 4°C for several weeks.

-

-

Substrate Stock Solution (e.g., 10 mM FA-Lys-Ala-OH):

-

The molecular weight of FA-Lys-Ala-OH is approximately 337.37 g/mol .[9]

-

Accurately weigh a small amount of FA-Lys-Ala-OH powder.

-

Dissolve in the Assay Buffer to the desired stock concentration. Note: The solubility of similar furylacryloyl-peptide substrates can be limited in aqueous buffers. Sonication or gentle warming may be required. Prepare fresh daily and protect from light.

-

-

Enzyme Stock Solution (e.g., 1 mg/mL Carboxypeptidase B):

Assay Procedure

-

Prepare the Reaction Mixture:

-

In a suitable microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, you will need a final substrate concentration that is appropriate for your experimental goals (e.g., at or below the Michaelis constant, Km, for kinetic studies).

-

Example for a final concentration of 0.5 mM FA-Lys-Ala-OH in a 1.0 mL reaction:

-

950 µL of Assay Buffer

-

50 µL of 10 mM FA-Lys-Ala-OH stock solution

-

-

-

Enzyme Dilution:

-

Immediately before use, prepare a working dilution of the Carboxypeptidase B enzyme stock solution in cold Assay Buffer. The optimal enzyme concentration will depend on the specific activity of your enzyme lot and should be determined empirically to yield a linear rate of absorbance change over the desired time course. A starting point could be a final concentration in the range of 1-10 µg/mL.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the appropriate wavelength for monitoring the reaction. For FA-peptide substrates, this is often in the range of 320-350 nm. A wavelength scan of the substrate and product may be necessary to determine the optimal wavelength with the largest change in absorbance upon cleavage. For similar substrates like FA-Phe-Phe, a wavelength of 340 nm has been used.[11]

-

-

Measurement:

-

Blank: To a cuvette, add the reaction mixture (Assay Buffer and substrate). Place the cuvette in the spectrophotometer and zero the instrument.

-

Initiate the Reaction: Add the diluted enzyme to the cuvette containing the reaction mixture. Mix gently by inverting the cuvette with a piece of parafilm or by gentle pipetting. Avoid introducing air bubbles.

-

Data Acquisition: Immediately start recording the absorbance at the predetermined wavelength over time (e.g., for 5-10 minutes). Collect data points at regular intervals (e.g., every 15-30 seconds).

-

Data Analysis

-

Determine the Initial Rate (ΔAbs/min):

-

Plot the absorbance versus time.

-

Identify the initial linear portion of the curve.

-

Calculate the slope of this linear region, which represents the initial rate of the reaction (ΔAbs/min).

-

-

Calculate Enzyme Activity:

-

The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Vtotal) / (Δε * l * Venzyme) Where:

-

ΔAbs/min is the initial rate of absorbance change.

-

Vtotal is the total reaction volume in mL.

-

Δε is the change in the molar extinction coefficient (in M-1cm-1) between the product and the substrate at the measurement wavelength. This value must be determined experimentally.

-

l is the path length of the cuvette in cm (typically 1 cm).

-

Venzyme is the volume of the enzyme solution added to the reaction in mL.

-

-

Unit Definition: One unit of Carboxypeptidase B activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[7][8]

-

Expert Insights and Self-Validating Systems

-